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molecular formula C15H16O3 B8612541 2-Naphthalenecarboxaldehyde, 8-ethyl-1-(methoxymethoxy)- CAS No. 131421-25-5

2-Naphthalenecarboxaldehyde, 8-ethyl-1-(methoxymethoxy)-

Cat. No. B8612541
M. Wt: 244.28 g/mol
InChI Key: SXXSRNPHKCYDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05134111

Procedure details

300 g of 8-ethyl-1-methoxymethoxynaphthalene was dissolved in 2.2 liters of absolute ether, in which 1.3 liters of a hexane solution of 1.6M n-butyl lithium was gently dropped at -20° C. in a stream of nitrogen. After the dropping, the solution was raised to room temperature and agitated for 2 hours. It was again cooled down to -40° C., to which 215 ml of N,N-dimethylformamide was added. After agitation for 30 minutes, 100 ml of water was added and the resultant organic phase was washed with a saturated saline solution. After drying with anhydrous magnesium sulfate, the solvent was distilled off and the residue was purified by silica gel column chromatography (5% ethyl acetate/hexane) to obtain 253 g of the captioned compound as colorless crystals.
Name
8-ethyl-1-methoxymethoxynaphthalene
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([O:13][CH2:14][O:15][CH3:16])=[CH:10][CH:9]=[CH:8]2)[CH3:2].CN(C)[CH:19]=[O:20].O>CCOCC.CCCCCC.C([Li])CCC>[CH2:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[C:11]([O:13][CH2:14][O:15][CH3:16])=[C:10]([CH:19]=[O:20])[CH:9]=[CH:8]2)[CH3:2]

Inputs

Step One
Name
8-ethyl-1-methoxymethoxynaphthalene
Quantity
300 g
Type
reactant
Smiles
C(C)C=1C=CC=C2C=CC=C(C12)OCOC
Name
Quantity
2.2 L
Type
solvent
Smiles
CCOCC
Name
Quantity
1.3 L
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
215 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gently dropped at -20° C. in a stream of nitrogen
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After agitation for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the resultant organic phase was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)C=1C=CC=C2C=CC(=C(C12)OCOC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 253 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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